4-Ethoxy-2-fluorobenzoyl chloride
Overview
Description
4-Ethoxy-2-fluorobenzoyl chloride is an organofluorine compound with the molecular formula C9H8ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with ethoxy and fluorine groups. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-2-fluorobenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of this compound with an appropriate acylating agent in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Substitution Reactions: The major products are substituted benzoyl derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the benzoyl chloride with aryl boronic acids.
Scientific Research Applications
4-Ethoxy-2-fluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-ethoxy-2-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products. The presence of the ethoxy and fluorine groups can influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl Chloride: Similar structure but lacks the ethoxy group.
4-Ethoxybenzoyl Chloride: Similar structure but lacks the fluorine group.
2-Fluorobenzoyl Chloride: Similar structure but lacks the ethoxy group.
Uniqueness
4-Ethoxy-2-fluorobenzoyl chloride is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of substituents can impart distinct reactivity and properties compared to other benzoyl chloride derivatives .
Properties
IUPAC Name |
4-ethoxy-2-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-6-3-4-7(9(10)12)8(11)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJONAPGITZXSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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